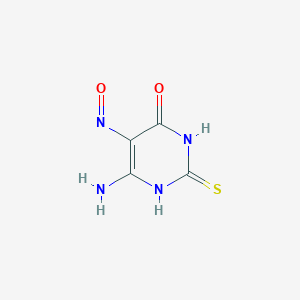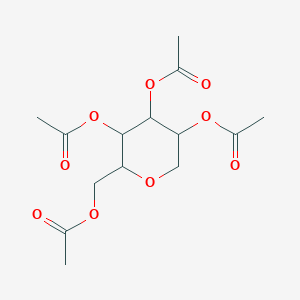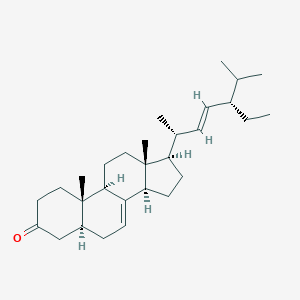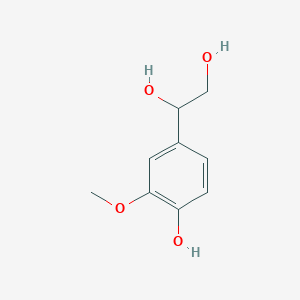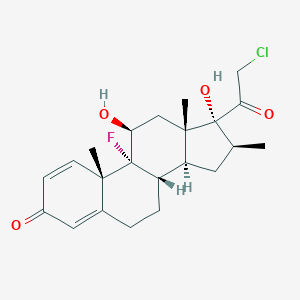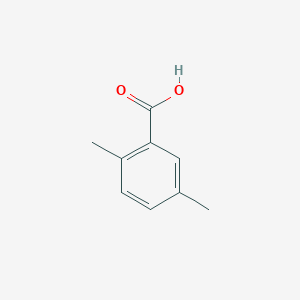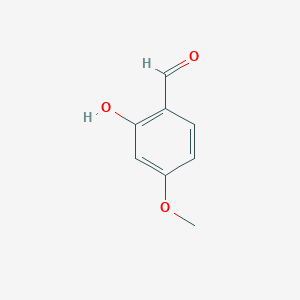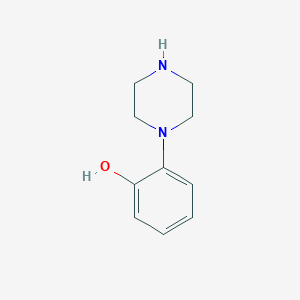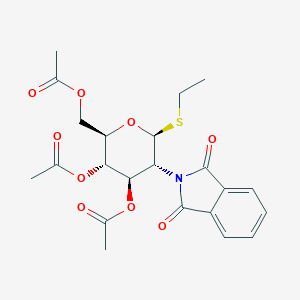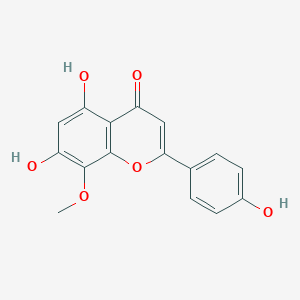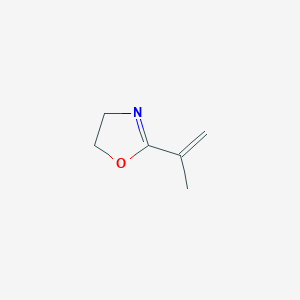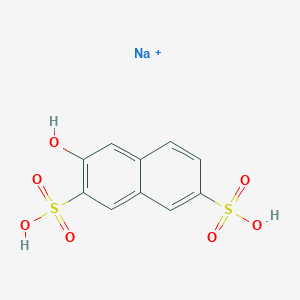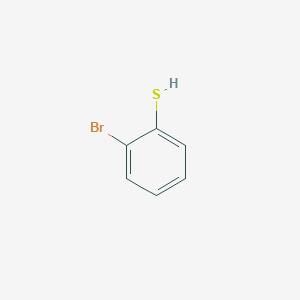
Glycoluril
概述
描述
乙炔脲,也称为乙酰脲,是一种有机化合物,分子式为C₄H₆N₄O₂。它属于咪唑啉类,咪唑啉类是有机化合物,含有咪唑啉环。 该化合物以其独特的结构为特征,该结构包含一个源自咪唑的不饱和环,在 1 和 3 位有两个氮原子,并且仅包含一个碳氮双键 .
科学研究应用
乙炔脲在科学研究中有着广泛的应用,包括:
化学: 它用作合成复杂有机分子的构建块。
生物学: 研究乙炔脲的潜在生物活性及其与生物大分子的相互作用。
医药: 正在进行研究以探索其潜在的治疗应用。
工业: 它用于生产聚合物、树脂和其他工业材料.
作用机制
乙炔脲的作用机制涉及它与特定分子靶标和途径的相互作用。已知它与某些蛋白质和酶结合,调节其活性。 所涉及的精确分子靶标和途径取决于乙炔脲的使用特定应用和环境 .
生化分析
Biochemical Properties
The four amide-like and therefore acidic hydrogen atoms of glycoluril are amenable to a variety of chemical reactions, such as substitution with halogen atoms or a reaction with formaldehyde . This compound itself and derivatives of it are used as monomers for producing the macrocyclic cucurbiturils polymers, which serve as hosts to bind to various neutral and cationic species .
Cellular Effects
Its derivatives have been used in several classes of non-cyclic structures that also bind a variety of structures
Molecular Mechanism
This compound can be synthesized by reacting two equivalents of urea with glyoxal . Likewise, using other vicinal carbonyl (or carbonyl hydrate) reactants give derivatives having various functional groups in place of the hydrogen atoms on the carbon chain
Temporal Effects in Laboratory Settings
This compound can be converted with excess methanal into tetramethylol this compound, which releases methanal with delay and is therefore used as a biocide in water-based paints, in liquid detergents and in care and cleaning agents (in concentrations of 0.1%) .
Metabolic Pathways
This compound is involved in the synthesis of macrocyclic cucurbiturils polymers
准备方法
合成路线和反应条件
乙炔脲可以通过多种方法合成。一种常见的合成路线是将乙二醛在酸性条件下与尿素反应。反应通常按如下方式进行:
- 乙二醛在酸催化剂存在下与尿素反应。
- 将混合物加热以促进乙炔脲的形成。
- 然后通过重结晶纯化产物。
工业生产方法
乙炔脲的工业生产通常以碳化钙为原料。该工艺包括以下步骤:
- 碳化钙与水反应生成乙炔气体。
- 然后,乙炔气体经过一系列化学反应生成乙炔脲。
- 最终产物经过纯化和分离,用于各种应用 .
化学反应分析
反应类型
乙炔脲会发生几种类型的化学反应,包括:
氧化: 乙炔脲可以被氧化形成各种氧化产物。
还原: 它可以在特定条件下被还原,生成不同的还原产物。
取代: 乙炔脲可以参与取代反应,其中分子中的一个或多个原子被其他原子或基团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂。
形成的主要产物
从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,乙炔脲的氧化可以生成各种氧化衍生物,而还原可以生成化合物的还原形式 .
相似化合物的比较
类似化合物
乙炔脲可以与其他类似化合物进行比较,例如:
咪唑啉: 具有类似的环结构,但在官能团方面有所不同。
乙二醛二脲: 另一种具有类似核心结构但取代基不同的化合物。
乙炔二脲: 结构相似,但原子和官能团的排列方式不同.
独特性
乙炔脲区别于这些类似化合物的特点是其独特的结构特征和反应性的组合。
属性
IUPAC Name |
1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVSTMAPERLKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(NC(=O)N1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6031380 | |
| Record name | Glycoluril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyleneurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-46-8 | |
| Record name | Glycoluril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyleneurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyleneurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03533 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycoluril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycoluril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6031380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perhydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLENEUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H2W4OS13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of glycoluril?
A1: this compound, also known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, has the molecular formula C4H6N4O2 and a molecular weight of 142.11 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A2: Researchers frequently employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction analysis to elucidate the structure and properties of this compound derivatives. [, , , , ]
Q3: How does the structure of this compound contribute to its reactivity?
A3: The presence of two urea fragments in the this compound structure introduces two reactive centers: NH-groups and C=O groups. These groups enable various chemical transformations, including N-alkylation, N-acylation, halogenation, and reactions with aldehydes. [, , ]
Q4: How does the introduction of substituents influence the NMR spectra of glycolurils?
A4: Electron-withdrawing substituents generally cause shielding of the C=O group carbons in 13C NMR, while electron-donating substituents lead to deshielding of CH-CH carbons due to electron density redistribution and anisotropic effects. []
Q5: What is the stability of this compound under different conditions?
A5: this compound exhibits remarkable stability under various conditions, including harsh acidic environments. This stability makes it a suitable building block for synthesizing macrocycles like cucurbiturils. [, ]
Q6: What are the applications of this compound based on its material compatibility and stability?
A6: this compound finds applications in powder coatings, hydrophilic coatings, and as a slow-release nitrogen fertilizer due to its stability and compatibility under various conditions. [, , ]
Q7: How does this compound function as a molecular template in organic synthesis?
A7: The concave shape of this compound and its derivatives allows them to act as molecular templates, promoting intramolecular reactions by pre-organizing reactants in close proximity. One example is the facilitation of Claisen-type condensations between acyl groups attached to the this compound nitrogen atoms. []
Q8: What factors influence the regioselectivity of this compound-templated Claisen condensations?
A8: The regioselectivity of these reactions depends on the substituents present on the acyl groups. Kinetic studies reveal that deprotonation of the acyl group is rate-limiting, and substituents influencing the acidity of this group significantly affect the reaction outcome. []
Q9: How is computational chemistry employed in this compound research?
A9: Researchers use computational methods, including Density Functional Theory (DFT) calculations, to predict the binding modes of this compound derivatives with proteins like streptavidin. These calculations assist in understanding the structure-activity relationships and guide the design of novel ligands. [, ]
Q10: Can you provide an example of how DFT calculations were used to study this compound-based molecular clips?
A10: DFT calculations were employed to investigate the effect of different functional groups on the size and shape of the cleft within this compound-based molecular clips. These calculations confirmed that modifications to the clip's convex face, even through cyclization reactions, do not significantly alter the dimensions of the binding cleft, preserving the clip's ability to dimerize and encapsulate guest molecules. []
Q11: How does the length of the side chain influence the binding affinity of this compound derivatives to streptavidin?
A12: Extending the alkyl chain length of a side chain attached to a specific nitrogen atom on the this compound core can lead to a progressive increase in binding affinity to streptavidin. For example, changing the side chain from a valerate (five carbons) to a caproate (six carbons) group results in stronger binding to the protein, indicating that hydrophobic interactions play a role in the complex formation. []
Q12: What strategies can be used to improve the formulation of this compound-based compounds?
A12: While specific formulation strategies depend on the intended application, researchers can explore various approaches to enhance the properties of this compound-based compounds. These include modifying the compound's solubility and bioavailability through the introduction of hydrophilic groups or utilizing drug delivery systems like nanoparticles for targeted delivery.
Q13: What are some analytical methods used to quantify this compound and its derivatives?
A14: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is commonly employed to analyze this compound and related compounds. [, ]
Q14: What are some significant milestones in this compound research?
A16: The discovery of cucurbiturils, macrocycles formed by the condensation of this compound and formaldehyde, marked a turning point in the field. This finding opened avenues for supramolecular chemistry, leading to numerous applications in host-guest chemistry and materials science. [, ]
Q15: How does this compound research intersect with other scientific disciplines?
A15: this compound chemistry bridges various fields, including organic synthesis, supramolecular chemistry, materials science, and pharmaceutical research. Its diverse applications stem from its unique structure and reactivity, making it a valuable platform for interdisciplinary collaborations and technological advancements.
Q16: Can this compound be directly phosphorylated using phosphorus trichloride or pentachloride?
A18: No, direct phosphorylation of unsubstituted this compound using phosphorus trichloride or pentachloride is not feasible due to the absence of sufficiently active phosphorylation centers. []
Q17: How can this compound be used in the synthesis of cucurbiturils?
A19: this compound reacts with formaldehyde under acidic conditions to form cucurbit[n]urils, macrocyclic compounds with varying ring sizes (n). The reaction conditions, particularly the ratio of this compound to formaldehyde, influence the specific cucurbituril homologue formed. [, ]
Q18: What are nor-seco-cucurbit[n]urils (ns-CB[n])?
A20: These compounds are structural variations of cucurbiturils lacking one or more methylene bridges. They are often formed as byproducts during cucurbit[n]uril synthesis when the reaction stoichiometry deviates from the ideal ratio for complete cyclization. []
Q19: What is the significance of C-shaped and S-shaped this compound dimers in cucurbituril synthesis?
A21: These dimers are key intermediates in the formation of cucurbiturils. Understanding their formation, relative stabilities, and interconversion pathways is crucial for controlling the selectivity and yield of cucurbituril synthesis. [, , ]
Q20: What is the role of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) in cucurbituril synthesis?
A22: HEDP can act as a "green catalyst" for the synthesis of cucurbit[6]uril in an aqueous medium. This finding provides a more environmentally friendly alternative to the traditional use of strong mineral acids as catalysts. []
Q21: What are some applications of this compound derivatives in polymer chemistry?
A23: this compound derivatives, particularly those with reactive functional groups, can be incorporated into polymers. For instance, molecular clips based on this compound have potential in developing reversibly cross-linked self-healable polymers. [, ]
Q22: How is this compound used in the development of flame-retardant materials?
A24: this compound serves as a scaffold for attaching flame-retardant groups like phosphorus-containing moieties. These this compound-based flame retardants find applications in enhancing the fire safety of various materials, including polyesters, polyvinyl chloride, and epoxy resins. [, ]
Q23: Can you provide an example of how this compound is employed in the synthesis of crown ether derivatives?
A25: this compound acts as a bridging unit to link two crown ether molecules, creating bis(crown ethers) with enhanced metal ion complexation abilities compared to their monomeric counterparts. []
Q24: Has this compound been investigated for its biological activity?
A26: While this compound itself may not possess potent biological activity, its derivatives have shown promise. For example, this compound-modified sodium carboxymethyl cellulose displays anti-adhesion properties in biological systems. []
Q25: How was this compound used to study the effect of dibromo-dichloro-glycoluril on bacterial spores?
A27: While not directly involved in the disinfectant's action, this compound serves as the backbone for dibromo-dichloro-glycoluril. This disinfectant exhibits potent bactericidal activity, disrupting the ultrastructure of bacterial spores and causing significant damage to their protective layers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


